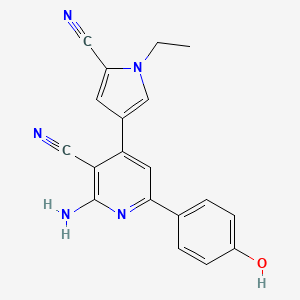![molecular formula C14H16N2O3S2 B6004772 4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide](/img/structure/B6004772.png)
4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as "Compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a role in tumor growth and metastasis. By inhibiting CA IX, Compound X can disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Compound X has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, Compound X has been shown to have anti-inflammatory properties and can inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Compound X in lab experiments is its specificity for CA IX, which makes it a useful tool for studying the role of CA IX in cancer biology. However, one limitation of using Compound X is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods for Compound X, which could improve its availability for research and potential clinical use. Additionally, further studies are needed to investigate the potential therapeutic applications of Compound X in other diseases beyond cancer, such as inflammation and infectious diseases. Finally, research on the mechanisms of resistance to Compound X in cancer cells could provide insights into new treatment strategies for cancer.
In conclusion, Compound X is a promising compound for cancer treatment that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of CA IX, and it has minimal toxicity in normal cells. While there are limitations to using Compound X in lab experiments, there are several potential future directions for research on this compound that could lead to new insights into cancer biology and potential clinical applications.
Métodos De Síntesis
The synthesis of Compound X involves the reaction of 4-aminobenzenesulfonyl chloride with N-[1-methyl-2-(2-thienyl)ethyl]amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, Compound X has been found to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-sulfamoyl-N-(1-thiophen-2-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10(9-12-3-2-8-20-12)16-14(17)11-4-6-13(7-5-11)21(15,18)19/h2-8,10H,9H2,1H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMKJOZSICLJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)

![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6004725.png)
![3-[1-(1-azepanylacetyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6004727.png)
![3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
![4-fluoro-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6004736.png)
![methyl 2-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6004747.png)
![methyl 5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6004754.png)
![methyl 5-ethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6004759.png)
![N,N-dimethyl-6-[2-(2-pyridinyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6004764.png)
![N-[3-(4-morpholinyl)propyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6004767.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxyacetamide](/img/structure/B6004778.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6004783.png)